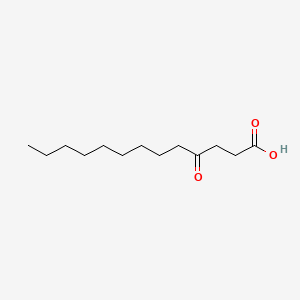

4-Oxotridecanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

92155-71-0 |

|---|---|

分子式 |

C13H24O3 |

分子量 |

228.33 g/mol |

IUPAC 名称 |

4-oxotridecanoic acid |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16) |

InChI 键 |

MFVKNKJZCSBJML-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCC(=O)CCC(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Oxotridecanoic Acid

Established Synthetic Pathways for Oxo-Fatty Acids

The introduction of a ketone group into a fatty acid chain can be achieved through several established synthetic routes. These methods often involve the modification of readily available fatty acid precursors.

Oxidation Reactions of Fatty Acid Derivatives

Oxidation of fatty acid derivatives is a primary strategy for the synthesis of oxo-fatty acids. The position of the resulting keto group is determined by the position of the functional group in the precursor molecule.

One of the most direct methods involves the oxidation of a corresponding hydroxy fatty acid. For instance, a secondary alcohol group on the fatty acid chain can be oxidized to a ketone. The β-oxidation pathway in metabolism naturally produces β-keto acids through the oxidation of a hydroxyl group at the beta-carbon (C-3) position. mdpi.com In a laboratory setting, standard oxidizing agents can achieve this transformation.

Another significant oxidative method is the cleavage of carbon-carbon double bonds in unsaturated fatty acids. Ozonolysis is a well-established industrial process that cleaves double bonds to produce aldehydes or carboxylic acids. mdpi.comnih.gov Modifications of this process can yield keto acids. For example, the controlled oxidation of α,β-diols, formed from the hydroxylation of a double bond, can lead to the formation of an α-hydroxy ketone, which can be further oxidized. mdpi.com Routes using cleaner oxidants like hydrogen peroxide with tungsten-based catalysts are also of increasing interest for oxidative cleavage. mdpi.com

Hydroperoxides, formed by the action of enzymes like lipoxygenase on polyunsaturated fatty acids, are key intermediates that can be transformed into oxo-fatty acids. gerli.com These enzymatic reactions provide a high degree of specificity in the placement of the oxygen functional group.

| Precursor Type | Oxidation Method | Description | Reference |

|---|---|---|---|

| Hydroxy Fatty Acids | Chemical Oxidation | Oxidation of a secondary alcohol group along the fatty acid chain to a ketone using common oxidizing agents. | mdpi.com |

| Unsaturated Fatty Acids | Oxidative Cleavage (Ozonolysis) | Cleavage of a C=C double bond to yield bifunctional molecules, which can include keto-acids depending on the workup. | mdpi.comnih.gov |

| Unsaturated Fatty Acids | Enzymatic Oxidation (Lipoxygenase) | Formation of hydroperoxide intermediates which are subsequently converted into oxo-fatty acids and other oxylipins. | gerli.com |

| α,β-Diol Fatty Acids | Catalytic Oxidation (e.g., Tungsten) | Oxidation of a diol unit to form an α-hydroxy ketone, followed by further oxidation to yield carboxylic acids. | mdpi.com |

Other Chemical Synthesis Approaches for Analogues

Beyond direct oxidation, other chemical strategies can be employed to synthesize oxo-fatty acids and their analogues. These methods offer versatility in creating a diverse range of molecular structures.

One approach involves the use of dicarboxylic acids as starting materials. For example, α,ω-dicarboxylic acids can be synthesized from the oxidative cleavage of unsaturated fatty acids. google.com These molecules can then be selectively modified at one of the carboxyl groups to build the desired oxo-fatty acid analogue.

Modern organic synthesis techniques allow for the construction of fatty acid chains from smaller building blocks, providing precise control over the placement of functional groups like ketones. wikipedia.org For instance, the Claisen condensation is a fundamental reaction in the biosynthesis of fatty acids and can be adapted for chemical synthesis to join acyl units, which can be used to build a keto-acid structure. agriculturejournals.cz

Biotechnological approaches are also emerging. Recombinant microorganisms can be engineered to produce specific fatty acid derivatives, including ω-oxo fatty acids, by introducing and modifying enzymatic pathways. agriculturejournals.cz

| Starting Material | Synthetic Approach | Description | Reference |

|---|---|---|---|

| Unsaturated Fatty Acids | Oxidative Cleavage & Derivatization | Generation of dicarboxylic acids which can be further functionalized. | google.com |

| Small Acyl Units | Multi-step Organic Synthesis | Stepwise construction of the carbon chain allowing for precise placement of the ketone group. | wikipedia.org |

| Renewable Feedstocks | Microbial Biosynthesis | Engineering metabolic pathways in microorganisms to produce specific oxo-fatty acids. | agriculturejournals.cz |

Research on 4-Oxotridecanoic Acid Derivatives

The chemical structure of this compound, with a ketone at the C-4 position and a terminal carboxylic acid, offers two primary sites for chemical modification. This allows for the synthesis of a variety of derivatives, including functionalized probes, conjugates, and modified analogues for research purposes.

Functionalization Strategies and Probe Development

Chemical probes are essential tools for studying the biological roles of molecules like fatty acids. nih.gov The development of probes based on this compound would involve the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the fatty acid backbone.

A common strategy for creating such probes is to introduce a small, bioorthogonal handle, like an alkyne or azide (B81097) group, onto the molecule. researchgate.net This handle can then be selectively reacted with a complementary reporter molecule via "click chemistry." For this compound, this handle could be installed at the terminus of the alkyl chain, opposite the carboxylic acid.

The ketone and carboxylic acid groups themselves can also be used for functionalization. The carboxylic acid can be converted to an amide or ester to link it to other molecules. The ketone group can be targeted with specific chemical reactions, such as the formation of hydrazones or oximes, to attach probes. Fatty acid-based probes have been designed with reactive functional groups like acyloxymethylketones or fluorophosphonates to covalently modify proteins for activity-based profiling. nih.govresearchgate.net

| Modification Site | Strategy | Description | Reference |

|---|---|---|---|

| Alkyl Chain Terminus (ω-position) | Bioorthogonal Handle Installation | Introduction of an alkyne or azide group for subsequent "click" reaction with a reporter molecule. | researchgate.net |

| Carboxylic Acid | Amide/Ester Formation | Coupling of the carboxylic acid with an amine- or alcohol-containing reporter group. | researchgate.net |

| Ketone Group | Hydrazone/Oxime Formation | Reaction of the ketone with a hydrazine- or hydroxylamine-functionalized probe. | N/A |

| Overall Analogue | Reactive Group Incorporation | Synthesis of an analogue containing a reactive electrophile (e.g., fluorophosphonate) to target fatty acid-associated proteins. | nih.govresearchgate.net |

Synthesis of Conjugates and Modified Analogues

The synthesis of conjugates and modified analogues of this compound can generate molecules with novel properties or biological activities. The carboxylic acid is a versatile handle for creating derivatives. Standard procedures for esterification or amidation can be used to link this compound to various substrates, including other lipids, amino acids, or drug molecules. researchgate.net

Furthermore, the core structure can be modified. For instance, the ketone group can be reduced to a hydroxyl group, converting the molecule to 4-hydroxytridecanoic acid. The alkyl chain length can be altered, or branches can be introduced.

Another strategy involves converting the carboxylic acid and another functional group within the molecule into a heterocyclic ring system. For example, fatty acid derivatives have been used to synthesize molecules containing 1,2,4-oxadiazole (B8745197) rings, which can act as bioisosteres for ester and amide groups, potentially improving metabolic stability. nih.gov While specific examples for this compound are not documented, the chemical principles are broadly applicable. researchgate.net

| Derivative Type | Synthetic Approach | Potential Structure | Reference |

|---|---|---|---|

| Ester Analogue | Acid-catalyzed esterification | Methyl 4-oxotridecanoate | researchgate.net |

| Amide Conjugate | Amide coupling (e.g., with an amino acid) | N-(4-Oxotridecanoyl)glycine | researchgate.net |

| Reduced Analogue | Reduction of ketone | 4-Hydroxytridecanoic acid | mdpi.com |

| Heterocyclic Derivative | Cyclization reaction | Analogues containing rings such as 1,2,4-oxadiazole. | nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of 4 Oxotridecanoic Acid

Proposed Biosynthetic Routes for Oxo-Fatty Acids

The biosynthesis of oxo-fatty acids, including 4-oxotridecanoic acid, is believed to diverge from the well-established pathways of saturated and unsaturated fatty acid synthesis. These proposed routes involve the foundational machinery of fatty acid biogenesis with additional enzymatic modifications to introduce the characteristic ketone functional group.

Role of Fatty Acid Synthase and Related Enzymes in Oxo-Fatty Acid Biogenesis

The cornerstone of fatty acid biosynthesis is the multi-enzyme complex known as fatty acid synthase (FAS). nih.govaocs.orgwikipedia.org In both prokaryotes (Type II FAS) and eukaryotes (Type I FAS), this complex orchestrates the iterative condensation of two-carbon units, derived from acetyl-CoA and malonyl-CoA, to build the hydrocarbon chain of fatty acids. nih.govwikipedia.org The process begins with the priming of the FAS complex with an acetyl-CoA molecule, followed by sequential additions of malonyl-CoA. Each cycle of elongation involves a series of reactions: condensation, reduction, dehydration, and a second reduction, ultimately extending the acyl chain by two carbons. aocs.org

For the biogenesis of this compound, it is hypothesized that the foundational steps of chain elongation up to a specific length are carried out by the FAS system. The synthesis of a C13 fatty acid backbone would likely involve the use of a propionyl-CoA primer instead of the typical acetyl-CoA, leading to an odd-numbered carbon chain. wikipedia.org

Table 1: Key Enzymes in Fatty Acid Biosynthesis

| Enzyme/Complex | Function |

| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the synthesis of fatty acids. |

| Acyl Carrier Protein (ACP) | A component of FAS that carries the growing fatty acid chain. |

| β-Ketoacyl-ACP Synthase | Condenses the growing acyl chain with malonyl-ACP. |

| β-Ketoacyl-ACP Reductase | Reduces the β-keto group to a hydroxyl group. |

| 3-Hydroxyacyl-ACP Dehydratase | Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP. |

| Enoyl-ACP Reductase | Reduces the double bond to form a saturated acyl-ACP. |

Enzymatic Introduction of the Ketone Group

The defining feature of this compound is the ketone group at the fourth carbon position. The precise enzymatic mechanism for the introduction of this group during biosynthesis is not definitively established but is thought to occur through the oxidation of a hydroxyl precursor. One plausible pathway involves the action of a specific dehydrogenase enzyme on a 4-hydroxy fatty acid intermediate.

This proposed mechanism is analogous to the reverse of the reduction step seen in standard fatty acid beta-oxidation, where a β-hydroxyacyl-CoA is oxidized to a β-ketoacyl-CoA. aocs.org In the context of this compound biosynthesis, a dehydrogenase could act on a 4-hydroxytridecanoyl intermediate, likely attached to an acyl carrier protein (ACP) or Coenzyme A (CoA), to yield the final 4-oxo product. The involvement of a 3-hydroxy fatty acid dehydrogenase in the metabolism of hydroxy fatty acids has been characterized, suggesting a potential enzymatic basis for such a transformation. kyoto-u.ac.jp

Precursors and Metabolic Intermediates in Biosynthesis

The biosynthesis of this compound requires a supply of specific precursor molecules that feed into the fatty acid synthesis pathway.

Acetyl-CoA: As the fundamental building block for fatty acid synthesis, acetyl-CoA is derived from various metabolic sources, including carbohydrate metabolism via glycolysis and pyruvate (B1213749) decarboxylation. wikipedia.org

Malonyl-CoA: Formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase, malonyl-CoA serves as the two-carbon donor for the elongation of the fatty acid chain. wikipedia.org

Propionyl-CoA: To achieve the 13-carbon chain of tridecanoic acid, it is likely that propionyl-CoA acts as the initial primer molecule instead of acetyl-CoA. wikipedia.org

NADPH: The reductive steps in fatty acid synthesis are dependent on the reducing power of NADPH, which is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org

Table 2: Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Precursor/Intermediate | Role in Biosynthesis |

| Propionyl-CoA | Primer for the initiation of the 13-carbon fatty acid chain. |

| Acetyl-CoA | Converted to Malonyl-CoA for chain elongation. |

| Malonyl-CoA | Provides two-carbon units for the growing fatty acid chain. |

| 4-Hydroxytridecanoyl-ACP/CoA | Proposed intermediate that is oxidized to form the ketone group. |

| NADPH | Provides reducing equivalents for the reductive steps in the pathway. |

Natural Occurrence and Biosynthetic Origins in Organisms (Non-Human)

While information specifically on this compound is limited, the presence of oxo-fatty acids and their biosynthetic pathways have been identified in various microorganisms and plants.

Microbial Biosynthesis Pathways

Bacteria are known to produce a diverse array of fatty acids, including those with modifications such as hydroxyl and keto groups. The biosynthesis of these specialized fatty acids often involves enzymes that are not part of the canonical FAS system. For instance, certain bacteria possess the enzymatic machinery to introduce functional groups at various positions along the fatty acid chain. While direct evidence for the production of this compound by specific bacterial species is not widely documented, the isolation of related compounds like tridecanoic acid from Bacillus species suggests the potential for further modification into its oxo-derivative.

Plant Metabolic Pathways of Oxo-Fatty Acid Analogues

Plants are a rich source of diverse fatty acid structures, including oxo-fatty acids, which often play roles in plant defense and signaling. agriculturejournals.cz The biosynthesis of these compounds typically begins with common fatty acids like linoleic and linolenic acid, which are then modified by a variety of enzymes, including lipoxygenases, hydroperoxide lyases, and dehydratases. agriculturejournals.cz These enzymatic cascades can lead to the formation of a wide range of oxylipins, a class of compounds that includes oxo-fatty acids.

The formation of very-long-chain fatty acids and their derivatives, which are components of plant cuticular waxes, involves elongation of C16 and C18 fatty acids. nih.gov This demonstrates the capacity of plants to modify fatty acid chains, a process that could potentially be adapted to produce shorter-chain oxo-fatty acids. While the direct biosynthetic pathway for this compound in plants has not been detailed, the existence of various oxo-fatty acid analogues points to a versatile metabolic toolkit capable of such syntheses.

Catabolism and Degradation Pathways of 4 Oxotridecanoic Acid

Oxidative Degradation Processes

The degradation of 4-Oxotridecanoic acid is expected to proceed through oxidative pathways to yield energy and smaller metabolites. The primary mechanisms likely involved are analogous to the well-understood processes of fatty acid oxidation.

Pathways Analogous to Beta-Oxidation for Keto-Fatty Acids

The principal pathway for the breakdown of most fatty acids is mitochondrial beta-oxidation. wikipedia.orgmicrobenotes.comaocs.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. libretexts.org For a gamma-keto fatty acid like this compound, a modified form of beta-oxidation is the most probable catabolic route.

The initial steps would likely involve the activation of the carboxylic acid group to a thioester with Coenzyme A (CoA), forming 4-oxotridecanoyl-CoA. This activated molecule would then enter the beta-oxidation spiral. The presence of the keto group at the C4 position (gamma-carbon) suggests that the initial cycles of beta-oxidation would proceed similarly to that of a saturated fatty acid, cleaving two-carbon units from the carboxyl end.

Table 1: Hypothetical Steps in the Initial Beta-Oxidation of 4-Oxotridecanoyl-CoA

| Step | Enzyme Class | Substrate | Product(s) |

| 1 | Acyl-CoA Dehydrogenase | 4-Oxotridecanoyl-CoA | 4-Oxo-trans-Δ²-tridecenoyl-CoA, FADH₂ |

| 2 | Enoyl-CoA Hydratase | 4-Oxo-trans-Δ²-tridecenoyl-CoA | 3-Hydroxy-4-oxotridecanoyl-CoA |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-4-oxotridecanoyl-CoA | 3,4-Dioxotridecanoyl-CoA, NADH + H⁺ |

| 4 | Thiolase | 3,4-Dioxotridecanoyl-CoA | Undecanoyl-CoA, Acetyl-CoA |

Following the initial cycles, the resulting shorter-chain keto-acyl-CoA would continue through the beta-oxidation pathway until the entire carbon chain is metabolized.

Enzymatic Degradation Mechanisms (e.g., Cytochrome P450 involvement)

In addition to beta-oxidation, cytochrome P450 (CYP) enzymes play a significant role in the metabolism of fatty acids and other lipids. nih.gov These enzymes are a large family of monooxygenases that can introduce oxygen into a wide variety of substrates, often making them more water-soluble and easier to excrete. nih.govmdpi.com

While specific CYP enzymes involved in this compound metabolism have not been identified, it is plausible that CYPs from families known to metabolize fatty acids, such as the CYP4 family, could be involved. These enzymes typically catalyze the omega (ω)-hydroxylation of fatty acids, introducing a hydroxyl group at the terminal methyl end. This could be an alternative or complementary pathway to beta-oxidation, particularly for long-chain fatty acids. The resulting hydroxylated keto-acid could then undergo further oxidation.

Formation of Degradation Byproducts and Metabolites

The complete catabolism of this compound through beta-oxidation would ultimately yield multiple molecules of acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for the production of ATP.

In situations of high fatty acid oxidation and limited carbohydrate availability, the liver may convert acetyl-CoA into ketone bodies: acetoacetate, beta-hydroxybutyrate, and acetone. nih.govwikipedia.orglumenlearning.comnih.gov This process, known as ketogenesis, provides an alternative energy source for extrahepatic tissues like the brain and heart. wikipedia.orgnih.gov Therefore, under ketogenic conditions, metabolites derived from this compound could contribute to the pool of ketone bodies.

The degradation of odd-chain fatty acids, which tridecanoic acid is, results in the final beta-oxidation cycle producing one molecule of propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, making it glucogenic. While this compound has an odd number of carbon atoms, the impact of the keto group on the final cleavage products is not definitively known without specific experimental data.

Table 2: Potential Major Metabolites of this compound Catabolism

| Metabolite | Metabolic Pathway | Potential Fate |

| Acetyl-CoA | Beta-Oxidation | Citric Acid Cycle, Ketogenesis, Fatty Acid Synthesis |

| Propionyl-CoA | Beta-Oxidation (as an odd-chain fatty acid derivative) | Conversion to Succinyl-CoA (Citric Acid Cycle Intermediate) |

| Ketone Bodies (Acetoacetate, Beta-hydroxybutyrate) | Ketogenesis (from Acetyl-CoA) | Energy source for extrahepatic tissues |

Biological Functions and Molecular Mechanisms of 4 Oxotridecanoic Acid Non Human Focus

Modulation of Cellular Signaling Pathways (Non-Human In Vitro Models)

No research data is available to describe the modulation of cellular signaling pathways by 4-oxotridecanoic acid in non-human in vitro models.

There is no documented evidence of this compound interacting with specific receptors or intracellular transducers in non-human systems.

The influence of this compound on gene expression in non-human cellular systems has not been reported in the scientific literature.

Specific effects of this compound on lipid metabolism and energy production pathways in non-human models are currently unknown.

Roles in Organismal Physiology (Non-Human)

There is a lack of scientific data on the specific roles of this compound in the organismal physiology of non-human animals.

The involvement of this compound in metabolic homeostasis in non-human animal models has not been investigated.

There is no available information on the participation of this compound in immune responses and inflammatory pathways in non-human models.

Anti-Microbial Properties against Non-Human Pathogens

While research specifically investigating the antimicrobial properties of this compound against non-human pathogens is limited, the broader class of oxo-fatty acids has demonstrated notable antimicrobial activities. Fatty acids, in general, are recognized for their role in the defense systems of various organisms against a wide range of pathogens. nih.gov The introduction of a keto group, as seen in this compound, can modulate this activity.

The antimicrobial efficacy of fatty acids is often attributed to their ability to disrupt the cell membranes of pathogenic microorganisms. This disruption can lead to increased membrane fluidity and permeability, ultimately causing cell lysis. The lipophilic nature of the fatty acid chain allows it to intercalate into the lipid bilayer of bacterial membranes, while the polar carboxyl group can interact with membrane proteins and disrupt essential functions like the electron transport chain and oxidative phosphorylation.

Studies on various oxo-fatty acids have indicated that their antimicrobial spectrum and potency are influenced by factors such as chain length, the position of the oxo group, and the presence of other functional groups. For instance, certain monounsaturated fatty acids have shown antimicrobial activity, and the introduction of an oxo group can potentially enhance or alter this activity. gerli.com It is plausible that this compound exhibits similar mechanisms of action against non-human pathogens, although specific studies are required to confirm this. The activity is likely dependent on the specific pathogen, with potential differences in susceptibility between Gram-positive and Gram-negative bacteria due to variations in their cell wall structures.

Comparative Studies with Related Oxo-Fatty Acids

Direct comparative studies detailing the biological activities of this compound against other oxo-fatty acids in non-human systems are not extensively documented in publicly available research. However, by examining the broader literature on fatty acid structure-activity relationships, we can infer how variations in structure might influence biological function.

Impact of Positional and Chain Length Isomerism on Biological Activity

The biological activity of fatty acids is intrinsically linked to their structural characteristics, including the length of the carbon chain and the position of functional groups. nih.govresearchgate.net These structural variations, known as isomerism, can significantly alter the molecule's physical properties, such as its solubility and melting point, which in turn affects its interaction with biological membranes and enzymes.

Chain Length Isomerism: The length of the carbon chain is another pivotal factor in determining the biological properties of fatty acids. doi.orgnih.gov Generally, medium-chain fatty acids (C6-C12) are known to possess potent antimicrobial properties. As the chain length increases, the lipophilicity of the molecule also increases, which can enhance its ability to integrate into and disrupt bacterial cell membranes. However, excessively long chains may decrease the molecule's solubility and mobility, potentially reducing its effectiveness. This compound, with its 13-carbon backbone, falls into the category of a medium to long-chain fatty acid. Variations in its chain length, for instance, to 4-oxododecanoic acid (C12) or 4-oxotetradecanoic acid (C14), would likely result in a corresponding change in its antimicrobial and other biological activities. Shorter chain variants might exhibit broader solubility and different membrane-disrupting capabilities compared to longer-chain counterparts.

The following interactive table illustrates the hypothetical impact of chain length and oxo-group position on the antimicrobial activity of oxo-fatty acids, based on general principles observed in fatty acid research.

| Compound | Chain Length | Oxo Position | Predicted Antimicrobial Activity | Predicted Optimal Target |

| 4-Oxodecanoic acid | 10 | 4 | High | Gram-positive bacteria |

| This compound | 13 | 4 | Moderate to High | Gram-positive and some Gram-negative bacteria |

| 4-Oxohexadecanoic acid | 16 | 4 | Moderate | Fungi and some bacteria |

| 7-Oxotridecanoic acid | 13 | 7 | Moderate | Specific bacterial enzymes |

This table is illustrative and based on general trends in fatty acid biology, not on direct experimental data for the listed compounds.

Structure-Activity Relationship Investigations in Non-Human Biological Systems

The investigation of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule like this compound dictates its biological effects in non-human systems. For oxo-fatty acids, key structural features that influence their activity include the carbon chain length, the position of the oxo group, and the presence and configuration of any double bonds.

The primary mechanism of action for many antimicrobial fatty acids is the perturbation of the cell membrane. mdpi.com The aliphatic chain of the fatty acid interacts with the hydrophobic core of the lipid bilayer, while the carboxylic acid headgroup remains at the aqueous interface. The introduction of a polar oxo group can alter this interaction. A keto group at the C4 position would be relatively close to the polar head, potentially influencing the molecule's orientation and interaction with membrane proteins.

In non-human systems, such as in agriculture or veterinary applications, understanding the SAR of oxo-fatty acids could lead to the development of novel antimicrobial agents. For example, by systematically modifying the structure of this compound—by altering the chain length or moving the position of the oxo group—it may be possible to optimize its activity against specific plant or animal pathogens while minimizing effects on non-target organisms.

The following interactive table outlines the general structure-activity relationships for oxo-fatty acids based on existing knowledge of fatty acid biology.

| Structural Feature | Variation | Impact on Biological Activity | Rationale |

| Chain Length | Increase (e.g., C13 to C16) | May decrease antimicrobial activity against some bacteria | Reduced aqueous solubility and mobility. |

| Decrease (e.g., C13 to C10) | May increase antimicrobial activity against some bacteria | Increased solubility and ability to disrupt membranes of certain bacteria. | |

| Oxo Group Position | Move towards the carboxyl group (e.g., C4 to C2) | May increase polarity and alter enzyme interactions | Changes in molecular shape and electronic distribution. |

| Move towards the methyl end (e.g., C4 to C9) | May increase lipophilicity and membrane disruption | Alters the balance between the polar and non-polar regions of the molecule. |

This table presents generalized principles of structure-activity relationships for fatty acids and is intended for illustrative purposes.

Advanced Analytical Methodologies for 4 Oxotridecanoic Acid Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of fatty acids and their derivatives due to its high sensitivity and specificity. For a molecule like 4-oxotridecanoic acid, MS-based methods are indispensable for its identification and quantification in complex matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including the determination of the position of functional groups within a carbon chain. In the analysis of oxo-fatty acids, charge-remote fragmentation is a key mechanism that can be exploited to pinpoint the location of the carbonyl group. core.ac.uk When a lithiated molecular ion of an oxo-fatty acid undergoes high-energy collisional activation, it results in a product-ion spectrum with a characteristic gap corresponding to the location of the oxo group. This pattern is bordered by two high-intensity peaks, which allows for the unambiguous identification of the isomer. core.ac.uk

Table 1: Representative Fragmentation Data for Oxo-Fatty Acids

| Precursor Ion (m/z) | Fragmentation Technique | Key Fragment Ions (m/z) | Structural Information |

|---|---|---|---|

| [M+Li]+ | High-Energy Collisional Activation | Gap in spectrum corresponding to oxo position | Location of carbonyl group |

This table is generated based on data for related oxo-fatty acids to illustrate the principles of MS/MS analysis.

High-Resolution Mass Spectrometry and Metabolomics Profiling in Biological Samples

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule and for distinguishing between compounds with very similar masses. In the context of metabolomics, where complex biological samples containing thousands of metabolites are analyzed, HRMS coupled with liquid chromatography (LC) is the method of choice. nih.govnih.gov

The application of LC-HRMS allows for the detection and quantification of a wide range of metabolites, including oxo-fatty acids, in biological samples such as plasma, tissues, and cell cultures. nih.govjsbms.jp While specific metabolomics studies focusing on this compound are scarce, the general workflow would involve sample extraction, chromatographic separation, and detection by HRMS. The high mass accuracy of instruments like the Orbitrap allows for the confident identification of this compound based on its exact mass, even in the presence of a multitude of other compounds. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for the separation of this compound from other components in a sample prior to its detection and quantification. Both liquid and gas chromatography have their specific applications in the analysis of fatty acids.

Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of fatty acids and their derivatives at ambient temperatures, which is particularly advantageous for thermally sensitive compounds. aocs.orghplc.eu Reversed-phase HPLC, using a C18 column, is a common approach for the separation of fatty acids based on their hydrophobicity. nih.gov

For the analysis of oxo-fatty acids like this compound, HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and selective detection. uni-wuppertal.de The chromatographic separation helps to resolve isomers and remove matrix interferences, leading to more accurate quantification. While specific HPLC methods for this compound are not widely published, methods developed for other oxidized fatty acids can be readily adapted. nih.gov

Table 2: Typical HPLC Parameters for Oxidized Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 250mm, 5µm particle size) |

| Mobile Phase | Gradient of acidified methanol (B129727) and water |

| Flow Rate | 0.2 ml/min |

This table provides a general overview of HPLC conditions applicable to the analysis of oxo-fatty acids.

Gas Chromatography Applications for Quantification and Separation

Gas chromatography (GC) is a high-resolution separation technique that is well-suited for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is typically required prior to GC analysis. colostate.edugcms.cz Common derivatization methods for fatty acids include esterification to form methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.comnih.gov

Once derivatized, this compound can be separated from other fatty acid derivatives on a GC column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (GC-MS). asm.org GC-MS provides both retention time and mass spectral information, which together allow for the confident identification and quantification of the target analyte.

Advanced Spectroscopic Methods for Detailed Characterization

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. The C=O stretch of the carboxylic acid typically appears in the region of 1700-1725 cm⁻¹, while the C=O stretch of the ketone is expected around 1715 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the protons adjacent to the carbonyl groups would exhibit characteristic chemical shifts. The protons on the carbon alpha to the carboxylic acid would appear around 2.2-2.5 ppm, while the protons on the carbons alpha to the ketone would be expected in a similar region. In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the ketone would have distinct chemical shifts, typically in the range of 170-180 ppm for the acid and above 200 ppm for the ketone. rsc.orgmdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption/Chemical Shift |

|---|---|---|

| Infrared (IR) | Carboxylic Acid C=O | 1700-1725 cm⁻¹ |

| Ketone C=O | ~1715 cm⁻¹ | |

| Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) | |

| ¹³C NMR | Carboxylic Acid C=O | 170-180 ppm |

| Ketone C=O | >200 ppm | |

| ¹H NMR | Protons α to COOH | 2.2-2.5 ppm |

This table is based on general spectroscopic principles for the functional groups present in this compound.

Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of molecules in solution. aocs.orgauremn.org.br For a molecule like this compound, NMR can provide detailed insights into its three-dimensional shape and how it interacts with other molecules, such as enzymes or membrane components. nih.govtandfonline.com

Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations. The preferred conformation is influenced by factors like solvent and temperature. nih.gov NMR techniques can determine the population of different conformers.

¹H and ¹³C NMR Chemical Shifts: The precise chemical shifts of hydrogen and carbon atoms are sensitive to their local electronic environment. nih.gov For this compound, the protons (¹H) and carbons (¹³C) adjacent to the carbonyl group (at C4) and the carboxylic acid group (at C1) would exhibit characteristic downfield shifts. Analysis of these shifts, when compared with theoretical calculations, can help identify the most stable conformations of the alkyl chain. nih.gov

Coupling Constants (J-coupling): Three-bond coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them. By measuring these coupling constants along the alkyl chain, researchers can deduce the preferred staggered or eclipsed conformations around specific carbon-carbon bonds. rsc.org

Nuclear Overhauser Effect (NOE): The NOE is the transfer of spin polarization between nuclei that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. wikipedia.orglibretexts.org A two-dimensional NOESY experiment on this compound would reveal cross-peaks between protons that are spatially proximate, providing crucial distance constraints to build a 3D model of its folded or extended solution-state structure. wikipedia.orgmdpi.com

Interaction Studies: NMR is exceptionally well-suited for studying the non-covalent interactions of lipids with proteins or membranes at the atomic level. acs.orgvanderwellab.org

Chemical Shift Perturbation (CSP): When this compound binds to a larger molecule, such as an enzyme involved in its metabolism, the chemical shifts of the atoms at the interaction interface will change. By monitoring the ¹H and ¹³C spectra of isotopically labeled this compound upon titration with a binding partner, the specific parts of the fatty acid involved in the interaction can be mapped. acs.org

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a small molecule (ligand) are in close contact with a large protein. In an STD-NMR experiment with this compound and a target protein, signals from the protein are saturated. This saturation is transferred via the NOE to the protons of the fatty acid that are in the binding pocket, allowing for the identification of the binding epitope.

Solid-State NMR (ssNMR): When studying interactions with lipid membranes, ssNMR can provide information on how this compound inserts into or associates with the bilayer, and its influence on membrane parameters like acyl chain order and dynamics. nih.gov

Below is a hypothetical table of ¹H NMR chemical shifts for this compound, illustrating the type of data obtained from such an analysis.

In Situ Imaging and Localization Techniques for Biosynthetic Intermediates

Determining the precise location of metabolic intermediates like this compound within cells is crucial for understanding their biological function and context. Fatty acid synthesis is known to occur in the cytoplasm and mitochondria, but in situ imaging techniques can provide a much more detailed picture of the subcellular distribution of specific molecules. elifesciences.org

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that maps the spatial distribution of molecules directly in tissue sections. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI: In this method, a thin slice of tissue is coated with a matrix that absorbs laser energy. A laser is fired across the sample, desorbing and ionizing molecules from discrete spots. A mass spectrum is collected for each spot, creating a molecular map of the tissue. nih.gov MALDI-MSI could be used to visualize the distribution of this compound in different cellular compartments or tissue regions, potentially revealing areas of active synthesis or accumulation. nih.govnih.gov On-tissue chemical derivatization can be employed to enhance the detection sensitivity for fatty acids. mdpi.com

Fluorescence Microscopy: This technique relies on labeling the molecule of interest with a fluorescent tag (fluorophore) to visualize it within a cell using a microscope.

Fluorescent Fatty Acid Analogs: A synthetic analog of this compound could be created with a fluorescent group, such as BODIPY, attached. When introduced to living cells, the trafficking, processing, and localization of this analog can be monitored in real-time. This would provide dynamic information on how the cell utilizes and compartmentalizes this oxo fatty acid.

Labeled Precursors: An alternative to labeling the final molecule is to use a fluorescently-tagged precursor that gets incorporated during biosynthesis. While more complex, this approach can help visualize the sites of active synthesis pathways. osti.gov

Scanning X-ray Fluorescence Microscopy (SXFM): This is an emerging high-resolution technique. It involves labeling the fatty acid with an element not typically found in high concentrations in cells, such as bromine. The sample is then scanned with an X-ray beam, and the resulting elemental fluorescence is used to map the location of the labeled molecule with submicrometer resolution. nih.govnih.gov

The following table summarizes the applicability of these techniques for studying biosynthetic intermediates.

Future Directions and Research Opportunities in 4 Oxotridecanoic Acid Studies

Elucidation of Novel Biosynthetic and Catabolic Enzymes

A fundamental gap in our understanding of 4-oxotridecanoic acid is the lack of knowledge about the specific enzymatic machinery responsible for its formation and degradation. Future research must prioritize the identification and characterization of these enzymes to contextualize the molecule's role in metabolism.

The biosynthesis of fatty acids is a well-established process involving the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. themedicalbiochemistrypage.orgwikipedia.org However, the introduction of a keto group at the C-4 position is a non-canonical modification whose enzymatic origin is unknown. Research should focus on identifying novel oxidoreductases, hydratases, or specialized synthases that might be responsible. In plants, a diverse family of oxylipins, including keto-fatty acids, is generated through pathways involving enzymes like lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and hydroperoxide lyases (HPL). researchgate.netmdpi.com Investigating analogous pathways in microorganisms or plants could reveal the biosynthetic route to this compound.

Similarly, the catabolic pathways that degrade this compound are yet to be discovered. While the β-oxidation pathway is the canonical route for fatty acid breakdown, the presence of a keto group at the C-4 position may necessitate a modified or alternative enzymatic cascade. aocs.org Microorganisms are known to possess diverse catabolic capabilities for various organic compounds, and exploring the metabolome of bacteria or fungi grown on this compound as a sole carbon source could lead to the discovery of the relevant catabolic enzymes and genes. nih.govnih.govnih.gov Functional genomics and proteomics approaches will be instrumental in screening candidate organisms and identifying the specific enzymes involved in both the synthesis and degradation of this compound.

Table 1: Potential Enzyme Classes for Investigation in this compound Metabolism

Advanced Mechanistic Investigations of Biological Roles in Specific Pathways (Non-Human)

The biological function of this compound is almost entirely unknown. Future research should undertake advanced mechanistic studies in non-human biological systems where oxo-fatty acids are known to play significant roles, such as in plants and microorganisms.

In plants, oxidized fatty acids, collectively known as oxylipins, are critical signaling molecules that mediate responses to biotic and abiotic stress, including pathogen attack and wounding. mdpi.comnih.govbohrium.com Compounds like jasmonic acid and 12-oxo-phytodienoic acid (OPDA) are well-characterized regulators of defense gene expression. mdpi.com It is plausible that this compound could function as a signaling molecule in similar pathways. Studies investigating changes in its endogenous levels in plants after pathogen infection or mechanical damage could provide initial clues. Furthermore, some plant oxylipins exhibit direct antimicrobial activity against pathogenic fungi and bacteria. nih.govresearchgate.net The potential of this compound as a direct defense compound should be systematically evaluated against a panel of plant pathogens.

In the microbial world, fatty acids can act as inter-kingdom and intra-kingdom signaling molecules, regulating processes like biofilm formation, virulence, and quorum sensing. mdpi.comnih.govnih.gov For instance, the fatty acid signaling molecule cis-2-decenoic acid can revert dormant persister cells to an antibiotic-susceptible state. nih.gov Future studies should explore whether this compound is produced by microorganisms and if it plays a role in cell-to-cell communication or in interactions with host organisms, such as in plant-microbe symbioses or pathogenesis. mdpi.com

Development of Targeted Analytical Platforms for Comprehensive Profiling

A significant barrier to studying this compound is the lack of dedicated, high-sensitivity analytical methods for its detection and quantification in complex biological samples. The development of targeted analytical platforms is a critical prerequisite for advancing research in this area.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most promising technique for this purpose. researchgate.netresearchgate.netregionh.dk However, the analysis of keto acids and other carboxylic acids by reversed-phase LC-MS can be challenging due to their polarity and poor ionization efficiency in negative mode, which is often suppressed by the acidic mobile phases required for good chromatography. nih.gov To overcome these limitations, chemical derivatization is a powerful strategy. mdpi.com Derivatizing the carboxylic acid or ketone group can enhance chromatographic retention, improve ionization efficiency, and increase the specificity and sensitivity of detection. researchgate.netnih.gov Future work should focus on optimizing a derivatization strategy and developing a robust, high-throughput LC-MS/MS method for the routine profiling of this compound in various matrices like plant tissues and microbial cultures.

Table 2: Derivatization Reagents for Enhanced LC-MS/MS Analysis of Keto and Carboxylic Acids

Exploration of Bio-Derived Production Methods (e.g., Fermentation, Enzymatic Synthesis)

To enable thorough investigation of its biological activities and potential applications, a reliable and sustainable supply of this compound is necessary. Chemical synthesis can be complex, whereas bio-derived production methods offer a promising "green" alternative.

Microbial fermentation is a powerful platform for producing valuable chemicals. dntb.gov.ua By identifying the biosynthetic genes for this compound (as discussed in section 7.1), metabolic engineering strategies can be employed to construct microbial cell factories. Hosts like Escherichia coli or the oleaginous yeast Yarrowia lipolytica could be engineered to channel precursors from central carbon metabolism, such as glucose, into the production of the target molecule. nih.gov This approach has been successfully used to produce other modified fatty acids and could provide a scalable and cost-effective production route. google.comnih.gov

Alternatively, enzymatic synthesis (biocatalysis) offers a route for the specific, cell-free production of this compound. This involves using isolated enzymes to perform specific chemical transformations. nih.govnih.gov While lipases are widely used for reactions at the carboxyl group of fatty acids, other enzyme classes would be needed for modifying the alkyl chain. nih.govnih.govmdpi.com For example, a P450 monooxygenase could first hydroxylate tridecanoic acid at the C-4 position, followed by an alcohol dehydrogenase to oxidize the hydroxyl group to the target ketone. This multi-enzyme cascade could be performed in a one-pot reaction, providing a highly specific and efficient synthesis method under mild reaction conditions. acib.at Exploration of these biocatalytic routes is a key future direction for producing this rare fatty acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。